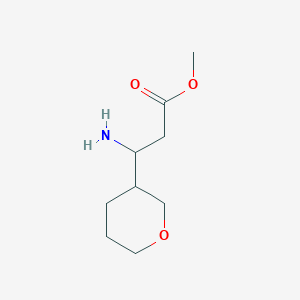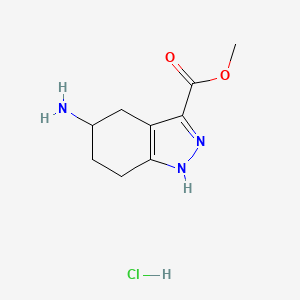
2-(1-Phenylethoxy)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Phenylethoxy)benzonitrile is an organic compound characterized by the presence of a benzonitrile group attached to a phenylethoxy moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Phenylethoxy)benzonitrile typically involves the condensation of 1-phenylethyl alcohol with 2-cyanophenol. This reaction is mediated by triphenylphosphine (PPh3) and diisopropyl azodicarboxylate (DIAD) under mild conditions . The reaction mixture is subjected to silica gel column chromatography to isolate the product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scalable versions of the laboratory synthesis, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(1-Phenylethoxy)benzonitrile can undergo various chemical reactions, including:
Oxidation: The phenylethoxy group can be oxidized to form corresponding ketones or carboxylic acids.
Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) is frequently used for the reduction of nitriles to amines.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Primary amines.
Substitution: Nitro or halogenated derivatives of the original compound.
Applications De Recherche Scientifique
2-(1-Phenylethoxy)benzonitrile has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: Its derivatives may be used in the study of biological pathways and enzyme interactions.
Industry: Used in the production of advanced materials and as a precursor for various chemical processes
Mécanisme D'action
The mechanism of action of 2-(1-Phenylethoxy)benzonitrile involves its interaction with various molecular targets. The nitrile group can form coordination complexes with transition metals, making it useful in catalysis and materials science . The phenylethoxy moiety can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s behavior in biological systems.
Comparaison Avec Des Composés Similaires
2-Hydroxybenzonitrile (Salicylonitrile): Similar structure but with a hydroxyl group instead of a phenylethoxy group.
4-Cyanophenol: Another nitrile compound with a hydroxyl group in the para position.
3-Cyanophenol: Similar to 4-cyanophenol but with the nitrile group in the meta position.
Uniqueness: 2-(1-Phenylethoxy)benzonitrile is unique due to the presence of both a nitrile group and a phenylethoxy moiety, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, distinguishing it from other nitrile compounds.
Propriétés
Formule moléculaire |
C15H13NO |
|---|---|
Poids moléculaire |
223.27 g/mol |
Nom IUPAC |
2-(1-phenylethoxy)benzonitrile |
InChI |
InChI=1S/C15H13NO/c1-12(13-7-3-2-4-8-13)17-15-10-6-5-9-14(15)11-16/h2-10,12H,1H3 |
Clé InChI |
SFKUHQBTHQVXIV-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC=CC=C1)OC2=CC=CC=C2C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


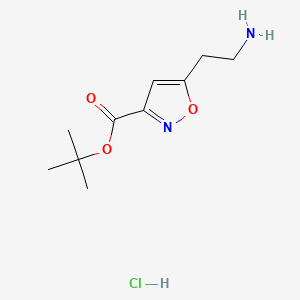

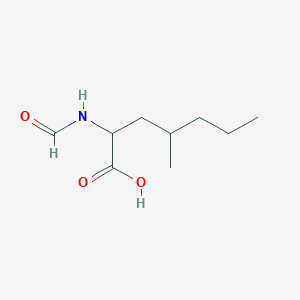
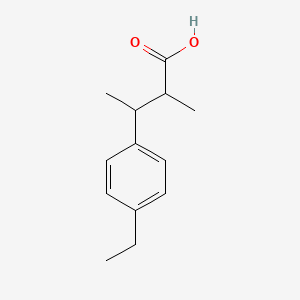

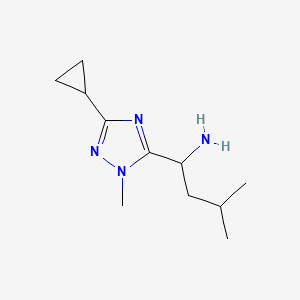
![2-Chloro-7,7-dimethyl-5,6,7,8-tetrahydro-thiazolo[5,4-c]azepin-4-one](/img/structure/B13482726.png)

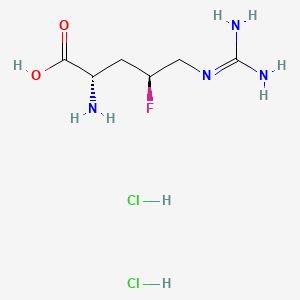


![1-{[1,2,3,4]Tetrazolo[1,5-a]pyridin-8-yl}methanamine hydrochloride](/img/structure/B13482774.png)
